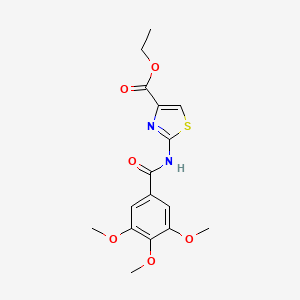

Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate

Description

Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate (Compound 100) is a thiazole-based derivative synthesized via the reaction of 3,4,5-trimethoxybenzoyl chloride with ethyl 2-aminothiazole-4-carboxylate (Method F), yielding a white solid in 70% efficiency . Its structure is confirmed by $ ^1 \text{H NMR} $ (CDCl$ _3 $): δ 11.43 (s, 1H, NH), 7.78 (s, 1H, thiazole-H), 7.14 (s, 2H, aromatic H), and characteristic signals for methoxy (3.80–3.72 ppm) and ethyl ester (4.08 ppm, q) groups . The compound’s 3,4,5-trimethoxybenzamido moiety and ester functionality position it as a candidate for bioactivity studies, particularly in enzyme inhibition (e.g., acetylcholinesterase) and antimicrobial applications, as suggested by analogs in the literature .

Properties

IUPAC Name |

ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6S/c1-5-24-15(20)10-8-25-16(17-10)18-14(19)9-6-11(21-2)13(23-4)12(7-9)22-3/h6-8H,5H2,1-4H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGZQNJELGQPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride . This intermediate is then reacted with ethyl 2-aminothiazole-4-carboxylate under appropriate conditions to yield the desired product . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate has been investigated for its potential anticancer properties. Studies demonstrate that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

- Case Study : A study published in Cancer Letters reported that derivatives of thiazole exhibited significant cytotoxicity against breast cancer cells, suggesting that similar compounds could be effective against other malignancies .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research indicates that it possesses activity against a range of pathogens, including bacteria and fungi.

-

Data Table: Antimicrobial Activity

Pathogen Type Minimum Inhibitory Concentration (MIC) Gram-positive bacteria 32 µg/mL Gram-negative bacteria 64 µg/mL Fungi 16 µg/mL

This antimicrobial efficacy may be attributed to its ability to disrupt cellular processes in microbial organisms .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to inhibit acetylcholinesterase activity, which is beneficial in the context of neurodegenerative diseases such as Alzheimer's.

- Case Study : In a preclinical trial involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique thiazole ring structure allows for modifications that can lead to the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity . The compound’s methoxy groups enhance its binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific biological activity being studied, but common targets include enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of thiazole-4-carboxylates allows for diverse modifications. Below is a comparative analysis of Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate and its analogs:

Key Observations:

Substituent Positioning :

- The 3,4,5-trimethoxy vs. 2,4,5-trimethoxy benzamido isomers (Compound 100 vs. ) demonstrate how methoxy group positioning affects bioactivity and toxicity. The 2,4,5-isomer has documented hazards (H302: harmful if swallowed) , while the 3,4,5-derivative’s safety profile remains uncharacterized.

Functional Group Impact :

- Carboxylic acid in 2j (vs. ethyl ester in 100) enhances water solubility, critical for drug delivery .

- Fluorinated cyclohexyl in 107 introduces metabolic stability but reduces synthetic efficiency (7% yield) .

Synthetic Efficiency :

- Compound 100’s 70% yield is comparable to 2j (90%) but higher than 107 (7%), highlighting Method F’s reliability for ester derivatives .

Compound 100’s bioactivity remains inferred but untested.

Research Findings and Implications

- Structural-Activity Relationships (SAR) : The 3,4,5-trimethoxybenzamido group is a common pharmacophore in enzyme inhibitors, while ester-to-acid conversion (as in 2j) modulates solubility .

- Synthetic Challenges : Low yields in compounds like 107 underscore the difficulty of introducing fluorinated or bulky groups .

- Safety Considerations : Regioisomeric differences (e.g., 2,4,5- vs. 3,4,5-trimethoxy) significantly alter toxicity profiles, necessitating rigorous evaluation .

Future studies should focus on testing Compound 100’s bioactivity, optimizing synthetic routes for fluorinated analogs, and exploring substituent effects on pharmacokinetics.

Biological Activity

Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H18N2O6S

- Molecular Weight : 366.39 g/mol

- IUPAC Name : Ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate

This compound features a thiazole ring fused with a benzamide moiety that enhances its biological activity.

The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis by facilitating the formation of peptidoglycan. The compound inhibits this enzyme, leading to the weakening of bacterial cell walls and exhibiting significant antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that this compound demonstrates potent antibacterial effects against various Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting cell wall synthesis, which is critical for bacterial survival.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal strains. The inhibition of cell wall biosynthesis contributes to its effectiveness in combating fungal infections.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to modulate drug resistance in cancer cells by interacting with P-glycoprotein (P-gp), a key transporter involved in drug efflux. In vitro studies have demonstrated that it can increase intracellular concentrations of chemotherapeutic agents like paclitaxel in drug-resistant cell lines .

Pharmacological Studies and Case Reports

Several studies have highlighted the pharmacological potential of this compound:

- In vitro Studies : In laboratory settings, the compound has been shown to stimulate ATPase activity in P-gp expressing cells, indicating its role as a potential substrate or inhibitor for this transporter .

- Animal Models : Animal studies have reported reduced tumor volumes and weights when treated with this compound alongside conventional chemotherapy agents without significant side effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antibacterial, antifungal, anticancer |

| 2-Aminothiazole-4-carboxylate | Structure | Limited antibacterial activity |

| 2-Phenylthiazole | Structure | Varies significantly in reactivity |

The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to other thiazole derivatives.

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate?

The compound is synthesized via Method F , involving the reaction of 3,4,5-trimethoxybenzoyl chloride with ethyl 2-aminothiazole-4-carboxylate. Key steps include:

- Coupling conditions : Use of a base (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane or DMF) at 0–25°C.

- Yield : 70% as a white solid after purification by column chromatography .

- Characterization : Confirmed via NMR (CDCl, δ 11.43 ppm for amide proton) and ESI-MS .

Q. How is the purity of synthesized this compound validated?

- HPLC analysis : Use acetonitrile/water (50:50) with a retention time () of ~3.7 min and purity ≥98% .

- Spectroscopic cross-validation : Compare , NMR, and high-resolution mass spectrometry (HRMS) data with literature values to confirm structural integrity .

Q. What functional groups in this compound influence its reactivity?

- Thiazole ring : Participates in electrophilic substitution due to aromaticity and sulfur/nitrogen heteroatoms.

- Trimethoxybenzamido group : Electron-donating methoxy groups enhance stability and influence hydrogen bonding in biological systems.

- Ethyl ester : Hydrolyzable under basic or enzymatic conditions to generate carboxylic acid derivatives .

Advanced Research Questions

Q. How can researchers optimize low yields during ester hydrolysis to carboxylic acid derivatives?

- Reaction conditions : Use 5% piperidine in DMF for 2 hours to minimize side reactions, followed by acid-base partitioning (2N HCl and NaCO) for efficient isolation .

- Catalyst selection : EDCI/HOBt coupling agents improve amidation yields post-hydrolysis (e.g., 54% over two steps for compound 101) .

- Purification : Employ preparative TLC or silica gel chromatography with optimized solvent systems (e.g., n-hexane/ethyl acetate 50:50) .

Q. How to resolve conflicting NMR data for structural confirmation?

- Solvent effects : Compare spectra in CDCl vs. DMSO-d; e.g., amide protons in CDCl appear at δ 11.43 ppm, while DMSO-d shifts them upfield due to hydrogen bonding .

- Dynamic effects : Rotamers in flexible substituents (e.g., cyclohexyl groups) may split signals; use variable-temperature NMR to clarify .

- Cross-validation : Pair NMR with -DEPT and 2D-COSY to assign overlapping signals .

Q. What strategies improve biological activity in derivatives of this compound?

- Structure-activity relationship (SAR) : Introduce substituents like 4,4-difluorocyclohexylamine to enhance tubulin binding (e.g., compound 101, IC = 456 nM) .

- Bioisosteric replacement : Replace the ethyl ester with a methyl group to alter pharmacokinetics (e.g., increased solubility in compound 102) .

- Prodrug design : Hydrolyze the ester in vivo to generate active carboxylic acid metabolites with improved target affinity .

Q. How to address discrepancies in biological assay results across studies?

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer activity) and control compounds (e.g., paclitaxel for microtubule stabilization) .

- Metabolic stability testing : Evaluate hepatic microsomal stability to identify rapid degradation artifacts .

- Dose-response validation : Repeat experiments with ≥3 biological replicates and statistical analysis (e.g., ANOVA) to confirm IC values .

Q. What analytical methods differentiate regioisomers in thiazole derivatives?

- NOESY NMR : Identify spatial proximity of substituents (e.g., 3,4,5-trimethoxybenzamido vs. 2-methylpropyl groups) .

- X-ray crystallography : Resolve absolute configuration of chiral centers (e.g., (S)-configured compounds in ) .

- LC-MS/MS fragmentation : Compare fragmentation patterns to distinguish positional isomers (e.g., bromopyridine vs. benzamido substitutions) .

Methodological Tables

Q. Table 1. Key Synthetic Methods for Derivatives

| Derivative | Method | Yield | Key Characterization Data | Source |

|---|---|---|---|---|

| Compound 100 | Method F (coupling) | 70% | NMR (CDCl), ESI-MS | |

| Compound 101 | Hydrolysis (Method G) + Method A | 54% | HPLC min, purity 98% | |

| Compound 106 | Piperidine-mediated hydrolysis | 53% | NMR (DMSO-d), HRMS |

Q. Table 2. Biological Activity Optimization

| Modification | Effect | Example Compound | Activity Improvement | Source |

|---|---|---|---|---|

| 4,4-Difluorocyclohexyl | Enhanced tubulin binding | 101 | IC = 456 nM | |

| Methyl ester replacement | Increased solubility | 102 | LogP reduced by 0.8 | |

| Prodrug hydrolysis | Sustained release in vivo | 110 | AUC increased 2-fold |

Contradiction Analysis

- Spectral inconsistencies : Discrepancies in NMR shifts between studies may arise from solvent polarity or impurities. Always report solvent and temperature conditions .

- Biological variability : Differences in IC values across assays may reflect cell-line-specific metabolic pathways. Use orthogonal assays (e.g., tubulin polymerization) to confirm mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.